(S)-Piperidin-3-ylmethanol
Overview
Description
(S)-Piperidin-3-ylmethanol is a chiral compound with the molecular formula C6H13NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a hydroxymethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Piperidin-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of (S)-Piperidin-3-ylmethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst to achieve high enantioselectivity. This method is advantageous for large-scale production due to its efficiency and the ability to recycle the catalyst.
Chemical Reactions Analysis
Types of Reactions: (S)-Piperidin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form (S)-Piperidin-3-ylmethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane in solvents like dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for the formation of tosylates, which can then undergo further substitution.
Major Products:
Oxidation: (S)-Piperidin-3-ylmethanone.
Reduction: (S)-Piperidin-3-ylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Piperidin-3-ylmethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other therapeutic areas.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-Piperidin-3-ylmethanol depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The piperidine ring provides structural rigidity, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
®-Piperidin-3-ylmethanol: The enantiomer of (S)-Piperidin-3-ylmethanol, differing in the spatial arrangement of atoms.
Piperidin-4-ylmethanol: A structural isomer with the hydroxymethyl group at the fourth position.
Piperidin-2-ylmethanol: Another isomer with the hydroxymethyl group at the second position.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with chiral environments. Its position-specific functional group also allows for selective reactions and applications in synthesis.
Properties
IUPAC Name |
[(3S)-piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNPWIPIOOMCPT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144539-77-5 | |
Record name | (3S)-piperidin-3-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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